Furo[2,3-c]isoquinoline
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Overview
Description
Furo[2,3-c]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines It is characterized by a fused ring system consisting of a furan ring and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-c]isoquinoline typically involves the condensation of substituted 3-cyanopyridin-2(1H)-ones with methyl 2-(chloromethyl)benzoate, followed by treatment with potassium tert-butoxide . Another method includes the condensation of substituted 3-cyanopyridin-2(1H)-ones with 2-(chloromethyl)benzonitrile, also followed by treatment with potassium tert-butoxide . These reactions are carried out under controlled conditions to ensure the formation of the desired this compound derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-5,6-dione, while reduction may produce this compound-5,6-diol.
Scientific Research Applications
Furo[2,3-c]isoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: This compound derivatives have been investigated for their anti-tumor and anti-viral properties.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of furo[2,3-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another heterocyclic compound with a similar structure but lacks the fused furan ring.
Isoquinoline: Similar to furo[2,3-c]isoquinoline but without the furan ring.
Furo[3,2-c]quinoline: A compound with a different fusion pattern of the furan and quinoline rings.
Uniqueness
This compound is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specialized functions.
Properties
Molecular Formula |
C11H7NO |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
furo[2,3-c]isoquinoline |
InChI |
InChI=1S/C11H7NO/c1-2-4-9-8(3-1)7-12-11-10(9)5-6-13-11/h1-7H |
InChI Key |
RMPWOHZLTDSEPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(N=CC2=C1)OC=C3 |
Origin of Product |
United States |
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